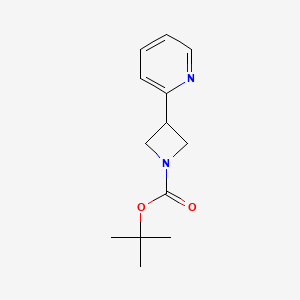

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a pyridine ring and an azetidine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Mecanismo De Acción

Target of Action

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a complex organic compound. albicans .

Mode of Action

It is likely that it interacts with its target protein in a way that alters its function or activity .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the synthesis of advanced materials and specialty chemicals

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

- Tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate

- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound in various research applications .

Actividad Biológica

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a pyridine moiety, and an azetidine ring. Its molecular formula is , with a molecular weight of approximately 232.28 g/mol. The presence of the pyridine ring suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding Affinity : The compound may interact with specific enzymes or receptors due to the electron-rich nature of the pyridine nitrogen and the steric effects from the tert-butyl group.

- Inhibition of Biological Pathways : Preliminary studies indicate that it could inhibit pathways related to inflammation and immune response, potentially through modulation of Janus kinase (JAK) pathways .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, some analogs have shown effectiveness against multi-drug resistant strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil . The selectivity index suggests that these compounds may preferentially affect cancer cells over normal cells, reducing potential side effects.

Pharmacokinetic Studies

Pharmacokinetic evaluations in animal models have shown that derivatives of this compound can cross the blood-brain barrier effectively, which is crucial for central nervous system-targeted therapies. For example, one study reported a peak plasma concentration (Cmax) of approximately 592 mg/mL following administration in Sprague-Dawley rats, indicating good bioavailability .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the azetidine ring and pyridine substituents significantly influence biological activity. For instance, altering the position or type of substituents on the pyridine ring can enhance binding affinity and improve therapeutic efficacy against specific targets .

Summary Table of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against MRSA; MIC values: 4–8 μg/mL |

| Antitumor | Inhibitory effects on MDA-MB-231; IC50 values lower than 5-FU |

| Pharmacokinetics | Cmax ~592 mg/mL in rats; good blood-brain barrier penetration |

| Immune Modulation | Potential inhibition of JAK pathways; impact on inflammation pathways |

Propiedades

IUPAC Name |

tert-butyl 3-pyridin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZILFWABRXAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202301 | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206446-39-1 | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206446-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.